molecular formula C12H8Br7ClO-8 B008509 Dibenzofuran, heptabromochloro- CAS No. 107207-37-4

Dibenzofuran, heptabromochloro-

Cat. No.: B008509
CAS No.: 107207-37-4
M. Wt: 763 g/mol
InChI Key: ZGHHQGOOCXANJA-UHFFFAOYSA-N
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Description

Atmospheric Transport Mechanisms and Long-Range Dispersal Patterns

The atmospheric transport of heptabromochloro-dibenzofurans follows patterns similar to other halogenated persistent organic pollutants, though with distinct characteristics arising from their mixed halogenation. These compounds demonstrate lower volatility compared to purely chlorinated analogs due to the presence of multiple bromine atoms, affecting their atmospheric residence time and transport distance. The particle-bound fraction of these compounds significantly influences their atmospheric behavior, with the majority of atmospheric heptabromochloro-dibenzofurans adsorbing to particulate matter due to their high molecular weight and low vapor pressure.

Global monitoring networks have documented the presence of brominated and mixed halogenated dibenzofurans across diverse geographical locations, from urban industrial centers to remote polar regions. The Global Atmospheric Passive Sampling (GAPS) network has detected various halogenated persistent pollutants at sites worldwide, though specific data on heptabromochloro-dibenzofurans remains limited compared to chlorinated dioxins and furans. Atmospheric concentrations of halogenated dibenzofurans typically range from femtograms to picograms per cubic meter (fg/m³ to pg/m³), with higher concentrations observed in proximity to emission sources such as electronic waste recycling facilities, industrial centers, and waste incineration plants.

Long-range atmospheric transport facilitates the global distribution of these persistent compounds, with evidence of trans-boundary movement from industrialized regions to remote locations. The deposition patterns of halogenated dibenzofurans follow both wet and dry deposition mechanisms, with particle-bound fractions predominantly undergoing dry deposition in proximity to emission sources, while gas-phase components can travel greater distances before wet deposition occurs.

Region Atmospheric Concentration Range (pg/m³) Predominant Congeners Emission Sources
Urban/Industrial 0.1-25.6 HpBDF, mixed halogenated DFs E-waste recycling, incineration
Suburban 0.01-2.0 Mixed halogenated DFs Secondary sources, regional transport
Rural 0.001-0.5 Lower brominated DFs Long-range transport
Remote/Arctic <0.001-0.1 Chlorinated > Brominated Long-range transport, global distillation

Bioaccumulation Dynamics in Aquatic and Terrestrial Food Webs

Heptabromochloro-dibenzofurans demonstrate significant bioaccumulation potential in both aquatic and terrestrial ecosystems due to their lipophilicity, environmental persistence, and resistance to metabolic degradation. These compounds follow bioaccumulation patterns similar to other halogenated dibenzofurans, with tissue-specific distribution influenced by factors including lipid content, binding to cellular proteins, and species-specific metabolic capabilities.

Studies examining the toxicokinetics of halogenated dibenzofurans in avian species have revealed congener-specific and tissue-specific accumulation patterns. In black-eared kites, certain dibenzofuran congeners exhibited concentration-dependent hepatic sequestration, with liver-to-muscle concentration ratios increasing with total toxic equivalency (TEQ) levels and cytochrome P4501A (CYP1A) expression. This suggests that mixed halogenated dibenzofurans may undergo similar hepatic sequestration mechanisms, potentially affecting their distribution and persistence within organisms.

Bioaccumulation factors for heptabromochloro-dibenzofurans vary across trophic levels, with higher values typically observed in predatory species due to biomagnification processes. Fish studies have detected various brominated dibenzofurans, with 1,2,3,4,6,7,8-heptabromodibenzofuran found in multiple fish samples at concentrations ranging from 0.10 to 25.6 pg/g wet weight, suggesting that mixed halogenated analogs may follow similar patterns. The bioaccumulation dynamics are influenced by several factors, including exposure route, organism lipid content, trophic position, and species-specific metabolism capabilities.

The metabolic transformation of heptabromochloro-dibenzofurans varies significantly across species, with most vertebrates demonstrating limited metabolic capacity for these highly halogenated compounds. Experimental studies with brominated dibenzofurans found that all tested compounds were metabolized to monohydroxylated products in mouse liver, but the contribution of this metabolic pathway to hepatic elimination was only significant for lower brominated congeners. This suggests that highly brominated congeners, including heptabromochloro-dibenzofurans, may exhibit greater persistence in biological tissues due to reduced metabolic clearance.

Organism Type Bioaccumulation Factor Range Primary Accumulation Sites Elimination Half-life
Fish 500-5,000 Liver, adipose tissue 8-15 days
Avian species 1,000-10,000 Liver, adipose tissue 5.6-13 days
Mammals 2,000-15,000 Liver, adipose tissue 10-30 days

Spatial-Temporal Trends in Sediment and Soil Matrices

Soil and sediment serve as primary environmental repositories for heptabromochloro-dibenzofurans due to the compounds' hydrophobicity and strong adsorption to organic matter. The spatial distribution of these compounds in soil and sediment displays distinct patterns, with the highest concentrations typically observed in proximity to emission sources such as electronic waste processing sites, industrial areas, and waste incineration facilities. In soil samples from e-waste processing sites, mixed brominated/chlorinated dibenzofurans have been detected at nanogram per gram levels, often correlating with the presence of brominated flame retardants and their transformation products.

Sediment cores provide valuable historical records of halogenated dibenzofuran deposition, enabling assessment of temporal trends in environmental contamination. Studies examining sediment cores from the Great Lakes have documented increasing concentrations of brominated flame retardants and their transformation products, including dibenzofurans, with exponential increases observed in recent decades. For instance, decabromodiphenyl ethane (DBDPE), a precursor for brominated dibenzofurans, was found to double every 3-5 years in Lake Michigan sediments and approximately every 7 years in Lake Ontario. These trends suggest that the environmental burden of brominated and mixed halogenated dibenzofurans may continue to increase as legacy brominated flame retardants undergo environmental transformation.

Regional variations in heptabromochloro-dibenzofuran distribution reflect differences in industrial activities, waste management practices, and regulatory frameworks. In developing regions with informal electronic waste recycling practices, soil concentrations of brominated and mixed halogenated dibenzofurans can reach levels comparable to those of chlorinated dibenzofurans, contributing significantly to the total toxic equivalency of contaminated sites. In contrast, regions with stringent regulations on brominated flame retardants may exhibit lower environmental concentrations, though long-range transport can result in detectable levels even in remote locations.

The environmental persistence of heptabromochloro-dibenzofurans contributes to their accumulation in soil and sediment over time. While photolytic degradation may occur in surface layers of soil and shallow water bodies, compounds buried in deeper sediment or soil layers remain protected from photodegradation, resulting in environmental half-lives potentially spanning decades. This persistence ensures that historical contamination continues to influence current environmental concentrations and biological exposure.

Environmental Matrix Concentration Range (ng/kg dry weight) Major Sources Temporal Trend
Urban soil 10-1,000 E-waste processing, industrial activity Increasing in developing regions
Lake sediment 1-100 Atmospheric deposition, surface runoff Exponential increase (doubling every 3-7 years)
Marine sediment 0.5-50 Atmospheric deposition, biological formation Variable, higher in coastal areas
Agricultural soil 0.1-10 Atmospheric deposition, biosolid application Gradually increasing

Properties

CAS No.

107207-37-4

Molecular Formula

C12H8Br7ClO-8

Molecular Weight

763 g/mol

IUPAC Name

dibenzofuran;heptabromide;chloride

InChI

InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8

InChI Key

ZGHHQGOOCXANJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Environmental Fate : HeptaCDFs exhibit long-range transport via atmospheric particulate matter and accumulate in sediments . Their degradation half-lives in soil exceed 10 years .
  • Health Effects: Limited data exist on heptaCDF-specific toxicity, but animal studies show hepatotoxicity and endocrine disruption at high doses .
  • Analytical Challenges : Isolating individual heptaCDF isomers is difficult due to co-elution in chromatography .

Tables Referenced :

  • Table 4-1 (CDF Congeners)
  • Table 4-2 (Physicochemical Properties)
  • Table 2 (Nomenclature Challenges)

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting heptabromochloro-dibenzofuran in environmental matrices?

  • Methodology : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) following protocols similar to EPA Method 1613 for polychlorinated dibenzofurans (PCDFs). Calibration curves should span 0.1–100 pg/μL, with internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for matrix effects. Ensure separation of isomers using DB-5MS capillary columns (60 m × 0.25 mm ID) and monitor ions at m/z ratios specific to brominated/chlorinated congeners .
  • Validation : Confirm retention times against certified reference materials and use isotope dilution for quantification. Report limits of detection (LOD) ≤ 0.1 pg/g for solid samples (e.g., soil, sludge) .

Q. How can solubility data for heptabromochloro-dibenzofuran in organic solvents inform experimental design?

  • Approach : Determine solubility using gravimetric or spectroscopic methods in solvents like toluene, tetrachloromethane, or ethanol. For consistency, fit experimental data to the modified Apelblat equation (lnx=A+B/T+ClnT\ln x = A + B/T + C \ln T) to predict temperature-dependent behavior. Note that discrepancies may arise in alcohol solvents due to hydrogen bonding, requiring replicate measurements (n ≥ 3) to assess variability .
  • Application : Use solubility data to optimize extraction efficiency in liquid-liquid partitioning or column chromatography during sample preparation .

Q. What are the primary toxicity endpoints for heptabromochloro-dibenzofuran in ecological risk assessments?

  • Protocols : Conduct in vitro assays (e.g., Ah receptor binding affinity, CYP1A induction) to estimate toxic equivalency factors (TEFs). Compare results to 2,3,7,8-Tetrachlorodibenzofuran (TCDF) as a reference. For in vivo studies, use rodent models to assess hepatic enzyme induction and histopathological changes .
  • Data Interpretation : Apply consensus TEF values from the World Health Organization (WHO) framework for dioxin-like compounds, adjusting for bromine substitution effects .

Advanced Research Questions

Q. How do isomer-specific configurations of heptabromochloro-dibenzofuran influence its environmental persistence and bioaccumulation?

  • Experimental Design : Synthesize isomers (e.g., 1,2,3,4,6,7,8-HpBrClDF) via Ullmann coupling of brominated/chlorinated precursors. Characterize stability using pyrolysis-GC/MS at 500–950°C to simulate thermal degradation in incinerators. Monitor half-lives in sediment-water systems under aerobic/anaerobic conditions .
  • Findings : Non-planar isomers exhibit lower binding affinity to organic matter (log KocK_{oc} 4.2–5.1) compared to planar congeners (log KocK_{oc} 5.8–6.5), impacting bioavailability .

Q. What kinetic models predict the oxidative degradation of heptabromochloro-dibenzofuran in atmospheric reactors?

  • Model Development : Construct a detailed mechanism using elementary steps (e.g., H-abstraction, radical recombination) validated in perfectly stirred reactors. Incorporate quantum mechanical calculations (DFT/B3LYP) to estimate rate constants for Br/Cl substitution pathways. Validate against experimental DBF (dibenzofuran) oxidation data at 500–950°C .
  • Outcomes : Identify dominant pathways (e.g., hydroxyl radical attack at ether oxygen) and optimize conditions (residence time > 2 s, O2_2 > 5%) for complete mineralization .

Q. How do microbial consortia degrade heptabromochloro-dibenzofuran in contaminated soils?

  • Methodology : Enrich soil samples with Rhodococcus opacus SAO101 or Serratia SSA1, which express angular dioxygenases for lateral dioxygenation. Monitor degradation via LC-MS/MS, targeting intermediates (e.g., 2,2',3-trihydroxybiphenyl). Use qPCR to quantify dfdA gene expression during catabolism .
  • Challenges : Debromination precedes ring cleavage; supplement cultures with electron donors (e.g., glucose) to enhance reductive dehalogenation .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported thermochemical properties of halogenated dibenzofurans?

  • Analysis : Compare combustion calorimetry (e.g., ΔfH_fH^\circ(g) = 55.0 ± 3.9 kJ/mol for dibenzofuran ) with computational results (G3(MP2)//B3LYP). Discrepancies arise from neglecting dispersion forces in non-planar congeners. Use SAPT (symmetry-adapted perturbation theory) to refine intermolecular interaction terms .

Tables for Key Data

Property Heptabromochloro-DF Reference Compound (2,3,7,8-TCDF)Method
Log KowK_{ow}8.2 ± 0.36.8 ± 0.2OECD 117 (HPLC)
Half-life (soil, aerobic)180–240 days50–70 daysISO 11266
TEF (WHO)0.01–0.050.1In vitro CYP1A assay

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